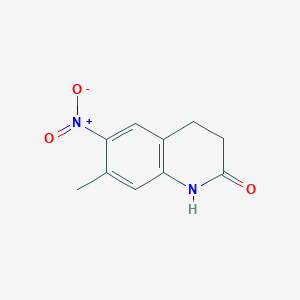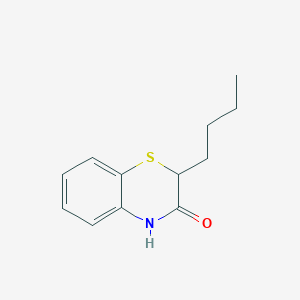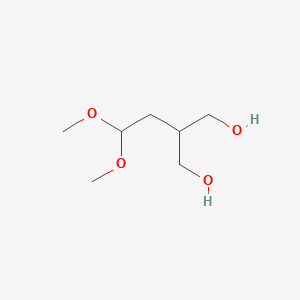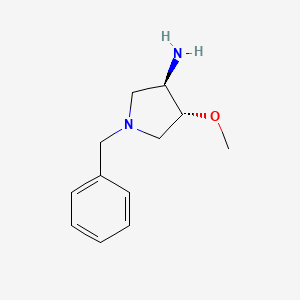
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide
概要
説明
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide is a synthetic compound with a unique structure that includes a pyrazine ring substituted with amino, chloro, and carboxamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide typically involves multiple steps. One common method includes the chlorination of a pyrazine derivative followed by amination and carboxamidation reactions. The reaction conditions often involve the use of solvents like methanol or water and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as supercritical fluid chromatography (SFC) and liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazine ring.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a hydroxyl group results in a hydroxylated pyrazine derivative .
科学的研究の応用
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,5-diamino-6-chloropyrazine-2-carboxamide: Lacks the N-(2-methylaminoethyl) group.
3,5-diamino-6-chloro-N-(2-ethylaminoethyl)pyrazine-2-carboxamide: Has an ethylaminoethyl group instead of a methylaminoethyl group.
Uniqueness
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
分子式 |
C8H13ClN6O |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
3,5-diamino-6-chloro-N-[2-(methylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H13ClN6O/c1-12-2-3-13-8(16)4-6(10)15-7(11)5(9)14-4/h12H,2-3H2,1H3,(H,13,16)(H4,10,11,15) |
InChIキー |
AFOIFVRYPZGJBH-UHFFFAOYSA-N |
正規SMILES |
CNCCNC(=O)C1=C(N=C(C(=N1)Cl)N)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(difluoromethoxy)phenyl]methanethiol](/img/structure/B8739248.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B8739255.png)








